6,11-Dihydro-11-hydroxy Dothiepin 6,11-Dihydro-11-hydroxy Dothiepin Dothiepin intermediate.
Brand Name: Vulcanchem
CAS No.: 1531-85-7
VCID: VC21345985
InChI: InChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
SMILES: CN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
Molecular Formula: C19H23NOS
Molecular Weight: 313.5 g/mol

6,11-Dihydro-11-hydroxy Dothiepin

CAS No.: 1531-85-7

Cat. No.: VC21345985

Molecular Formula: C19H23NOS

Molecular Weight: 313.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6,11-Dihydro-11-hydroxy Dothiepin - 1531-85-7

CAS No. 1531-85-7
Molecular Formula C19H23NOS
Molecular Weight 313.5 g/mol
IUPAC Name 11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol
Standard InChI InChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
Standard InChI Key GIGQDDWBWCUOFZ-UHFFFAOYSA-N
SMILES CN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
Canonical SMILES CN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
Appearance White Solid

Chemical Identity and Structural Information

6,11-Dihydro-11-hydroxy dothiepin is a dibenzothiepin derivative with the chemical formula C19H23NOS and a molecular weight of 313.46 g/mol . It is characterized by a complex polycyclic structure comprising a thiepin ring fused with two benzene rings, featuring a hydroxyl group at the 11-position and a 3-(dimethylamino)propyl substituent . This structural arrangement contributes to its distinct chemical properties and potential biological interactions.

The compound is formally identified by the following chemical nomenclature:

  • 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol

  • 11-[3-(Dimethylamino)propyl]-6H-benzo[c]benzothiepin-11-ol

  • Dibenzo[b,e]thiepin-11-ol, 11-[3-(dimethylamino)propyl]-6,11-dihydro-

Structural Representations

The compound's structure can be represented using various chemoinformatic notations:

Representation TypeValue
SMILESCN(C)CCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O
InChIInChI=1S/C19H23NOS/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3
InChIKeyGIGQDDWBWCUOFZ-UHFFFAOYSA-N
CAS Number1531-85-7

Physical and Chemical Properties

6,11-Dihydro-11-hydroxy dothiepin possesses specific physicochemical characteristics that influence its behavior in biological systems and pharmaceutical formulations. The presence of both hydroxyl and dimethylamino groups creates an amphiphilic molecule with both hydrophilic and lipophilic regions.

Predicted Collision Cross Section

Mass spectrometry analyses have yielded predicted collision cross section data for 6,11-dihydro-11-hydroxy dothiepin across different adduct forms:

Adductm/zPredicted CCS (Ų)
[M+H]+314.15730169.0
[M+Na]+336.13924179.9
[M+NH4]+331.18384179.5
[M+K]+352.11318169.6
[M-H]-312.14274173.3
[M+Na-2H]-334.12469176.5
[M]+313.14947172.6
[M]-313.15057172.6

These collision cross section values provide valuable information for analytical identification and characterization of the compound using ion mobility spectrometry techniques.

Pharmaceutical Significance

6,11-Dihydro-11-hydroxy dothiepin is primarily known as an impurity and potential metabolite of dothiepin (dosulepin), a tricyclic antidepressant that was once widely prescribed in the United Kingdom and other countries for the treatment of major depressive disorder .

Relation to Parent Drug

Dothiepin (dosulepin) is metabolized primarily through hepatic pathways involving N-demethylation, S-oxidation, and glucuronidation . The presence of 6,11-dihydro-11-hydroxy dothiepin suggests hydroxylation at the 11-position as one of the metabolic pathways. This hydroxylation creates a tertiary alcohol structure that may affect the compound's pharmacokinetic properties and biological activity .

Dothiepin itself acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) with additional activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects . Its metabolism is primarily mediated by CYP2C19 and CYP2D6 enzymes , which likely also play a role in the formation of the 11-hydroxy metabolite.

Analytical Characterization

In pharmaceutical analysis, 6,11-dihydro-11-hydroxy dothiepin is identified and quantified using various analytical techniques. As an impurity in pharmaceutical formulations, its detection and quantification are essential for quality control and regulatory compliance.

BrandProduct ReferencePurityPrice RangeAvailability
-Dosulepin EP Impurity C REF: 4Z-D-110002-To inquireAvailable
-6,11-Dihydro-11-hydroxy Dothiepin REF: TR-D448990-155.00 €~247.00 €Available
-6,11-Dihydro-11-hydroxy dothiepin REF: 3D-FD21951Min. 95%-Discontinued

Metabolic Considerations

Understanding the metabolism of pharmaceutical compounds is crucial for assessing their safety, efficacy, and potential drug interactions. 6,11-Dihydro-11-hydroxy dothiepin represents an important metabolic product in the biotransformation pathway of dothiepin.

Metabolic Pathway

While dothiepin undergoes extensive metabolism in the liver, the formation of the 11-hydroxy metabolite results from hydroxylation at the 11-position. This reaction is likely catalyzed by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6, which are known to be involved in dothiepin metabolism .

Similar hydroxylation processes have been observed with structurally related tricyclic antidepressants such as doxepin, which undergoes N-demethylation and hydroxylation reactions during its metabolism . The presence of the hydroxyl group increases the compound's hydrophilicity, potentially facilitating its elimination from the body.

Environmental Impact and Detection

Pharmaceutical compounds and their metabolites, including tricyclic antidepressants, have been detected in various environmental matrices, raising concerns about their environmental persistence and potential ecological effects.

Environmental Detection

Studies have reported the detection of various psychotropic drugs in wastewater treatment plant (WWTP) effluents, surface waters, and even drinking water. While specific data for 6,11-dihydro-11-hydroxy dothiepin in environmental samples is limited, related compounds such as doxepin have been detected in:

  • WWTP effluent at concentrations of 0.17 μg/L

  • Surface water at concentrations of 0.054 μg/L

  • WWTP sludge at concentrations of 60 ng/g

  • River water at concentrations of 0.8 ng/L

These findings highlight the potential environmental presence of pharmaceutical metabolites and impurities, underscoring the importance of comprehensive environmental monitoring and risk assessment.

Regulatory Considerations

As a pharmaceutical impurity, 6,11-dihydro-11-hydroxy dothiepin is subject to regulatory guidelines governing acceptable limits in drug products. The compound is listed as Dosulepin EP Impurity C, indicating its inclusion in the European Pharmacopoeia as a specified impurity for dosulepin products .

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